An In-Depth Technical Guide to the Synthesis of 2-(Adamantan-1-yl)-2-aminoacetic Acid
An In-Depth Technical Guide to the Synthesis of 2-(Adamantan-1-yl)-2-aminoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Adamantane Moiety in Medicinal Chemistry
The adamantane cage, a rigid and lipophilic hydrocarbon structure, has garnered significant attention in medicinal chemistry for its ability to favorably modulate the pharmacological properties of drug candidates. Its incorporation into molecular scaffolds can enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic profiles. 2-(Adamantan-1-yl)-2-aminoacetic acid, a non-proteinogenic amino acid, serves as a valuable building block in the synthesis of peptidomimetics and other complex molecules with therapeutic potential. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the underlying chemical principles and offering practical, step-by-step protocols.
Synthetic Strategies: An Overview
The synthesis of 2-(Adamantan-1-yl)-2-aminoacetic acid can be approached through several established methods for α-amino acid synthesis. The most prominent and versatile of these are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer viable routes to the target molecule, with the choice of method often depending on the availability of starting materials, desired scale, and stereochemical considerations.
The Strecker Synthesis: A Direct Approach from 1-Adamantanecarboxaldehyde
The Strecker synthesis is a classic and efficient one-pot, three-component reaction that combines an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[1][2][3] This method is particularly attractive for its directness and the use of readily available reagents.
Reaction Pathway
The synthesis proceeds in two main stages: the formation of the α-aminonitrile followed by its hydrolysis.
Figure 1: The Strecker synthesis pathway for 2-(Adamantan-1-yl)-2-aminoacetic acid.
Causality Behind Experimental Choices
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Starting Material: 1-Adamantanecarboxaldehyde is the key precursor. Its synthesis can be achieved through the GaCl₃-mediated carbonylation of adamantane, a method that provides good yields under mild conditions.
-
Ammonia and Cyanide Source: While gaseous ammonia and highly toxic hydrogen cyanide can be used, a safer and more practical approach involves the in situ generation of these reactants from ammonium chloride (NH₄Cl) and potassium cyanide (KCN).[1] The ammonium chloride also serves as a mild acid to catalyze the formation of the iminium ion intermediate.[1]
-
Hydrolysis: The final step requires the hydrolysis of the nitrile group of the α-aminonitrile. This is typically achieved using strong acidic or basic conditions. Acid hydrolysis is often preferred as it directly yields the ammonium salt of the amino acid, which can be readily isolated.
Experimental Protocol: Racemic Synthesis
Step 1: Formation of 2-Amino-2-(adamantan-1-yl)acetonitrile
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In a well-ventilated fume hood, a solution of 1-adamantanecarboxaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Ammonium chloride (1.1 equivalents) is added to the solution, followed by the cautious addition of potassium cyanide (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-aminonitrile.
Step 2: Hydrolysis to 2-(Adamantan-1-yl)-2-aminoacetic acid
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The crude 2-amino-2-(adamantan-1-yl)acetonitrile is treated with a strong acid, such as 6 M hydrochloric acid.
-
The mixture is heated at reflux for several hours until the hydrolysis is complete (monitoring by TLC).
-
After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
The aqueous layer is then concentrated under reduced pressure to yield the crude amino acid hydrochloride salt.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
The Bucherer-Bergs Reaction: A Two-Step Route from Adamantanone
The Bucherer-Bergs reaction provides an alternative pathway to α,α-disubstituted amino acids, starting from a ketone. In the context of 2-(Adamantan-1-yl)-2-aminoacetic acid, this would necessitate starting from a hypothetical adamantyl methyl ketone. However, a more practical approach involves starting from adamantanone to synthesize 2-aminoadamantane-2-carboxylic acid, a closely related derivative. The principles of the Bucherer-Bergs reaction are still highly relevant. This multicomponent reaction involves the treatment of a ketone with potassium cyanide and ammonium carbonate to form a hydantoin, which is subsequently hydrolyzed to the amino acid.[3][6]
Reaction Pathway
The Bucherer-Bergs synthesis is a two-step process involving the formation of a spiro-hydantoin intermediate followed by its hydrolysis.
Figure 2: The Bucherer-Bergs reaction pathway for the synthesis of 2-aminoadamantane-2-carboxylic acid.
Causality Behind Experimental Choices
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Starting Material: Adamantanone is a readily available starting material.
-
Hydantoin Formation: The reaction of the ketone with potassium cyanide and ammonium carbonate is typically carried out in a sealed vessel at elevated temperatures to form the hydantoin intermediate. The use of a water/ethanol mixture as a solvent is common.[6]
-
Hydrolysis: The hydantoin ring is quite stable and requires vigorous conditions for hydrolysis. This is usually achieved by heating with a strong base, such as sodium hydroxide, followed by acidification to precipitate the amino acid.[7]
Experimental Protocol: Synthesis of 2-Aminoadamantane-2-carboxylic Acid
A flow-based synthesis of 2-aminoadamantane-2-carboxylic acid has been reported, which offers a scalable and safe process.[8]
Step 1: Synthesis of Adamantane-2-spiro-5'-hydantoin
-
A mixture of adamantanone (1 equivalent), sodium cyanide (2 equivalents), and ammonium carbonate (1.5 equivalents) in ethanol is heated in a sealed microwave reactor at 120°C and 170 psi for 3 hours.
-
After cooling, the reaction mixture is processed to isolate the hydantoin product.
Step 2: Hydrolysis to 2-Aminoadamantane-2-carboxylic Acid
-
The adamantane-2-spiro-5'-hydantoin is hydrolyzed using 1.25 N sodium hydroxide at 195°C and 250 psi for 2 hours in a sealed reactor.
-
After cooling, the reaction mixture is acidified to precipitate the amino acid, which is then collected by filtration and purified.
Asymmetric Synthesis: Accessing Enantiomerically Pure 2-(Adamantan-1-yl)-2-aminoacetic Acid
For many pharmaceutical applications, the synthesis of enantiomerically pure compounds is crucial. A highly enantioselective method for the synthesis of both D and L configured (1-adamantyl)glycine has been developed.[9] This approach involves the catalytic asymmetric vinylation of 1-adamantanecarboxaldehyde, followed by an Overman rearrangement and oxidative cleavage.
Reaction Pathway
Figure 3: An asymmetric route to enantiomerically pure 2-(Adamantan-1-yl)-2-aminoacetic acid.
Experimental Protocol: Enantioselective Synthesis
A detailed protocol is described in the literature, demonstrating the synthesis of (S)-(1-adamantyl)glycine with high enantiomeric excess.[9]
-
Asymmetric Vinylation: 1-Adamantanecarboxaldehyde is reacted with a vinylating agent in the presence of a chiral catalyst to produce the corresponding chiral allylic alcohol.
-
Overman Rearrangement: The allylic alcohol is converted to an allylic amine via a[9][9]-sigmatropic rearrangement of an intermediate imidate.
-
Oxidative Cleavage: The resulting allylic amine is then subjected to oxidative cleavage to yield the desired enantiomerically pure amino acid.
This method has been shown to be scalable and provides excellent enantioselectivity.[9]
Data Presentation: Characterization of 2-(Adamantan-1-yl)-2-aminoacetic Acid
Accurate characterization of the synthesized compound is essential for confirming its identity and purity.
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.28 g/mol [10] |
| CAS Number | 60256-21-5[10] |
Spectroscopic Data:
While specific, detailed ¹H and ¹³C NMR spectra for 2-(Adamantan-1-yl)-2-aminoacetic acid were not found in the provided search results, general chemical shift ranges for the adamantyl and amino acid moieties can be predicted.
-
¹H NMR: The adamantyl protons would appear as a series of broad multiplets in the upfield region (typically 1.5-2.1 ppm). The α-proton of the amino acid would likely appear as a singlet or a narrow multiplet further downfield. The amine and carboxylic acid protons are often broad and their chemical shifts are dependent on the solvent and concentration.
-
¹³C NMR: The adamantyl carbons would show characteristic signals in the aliphatic region (typically 28-40 ppm). The α-carbon of the amino acid would be expected in the range of 50-60 ppm, and the carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm).
Purification and Crystallization
The purification of the final amino acid product is critical to remove any unreacted starting materials, reagents, and byproducts.
-
Recrystallization: This is a common and effective method for purifying solid amino acids. The choice of solvent is crucial and often involves a polar solvent system such as water/ethanol or water/acetone. For glycine, it has been shown that the addition of salts like NaCl can influence the polymorphic form obtained during crystallization.[11]
-
Ion-Exchange Chromatography: For more challenging purifications, ion-exchange chromatography can be employed to separate the amphoteric amino acid from charged or neutral impurities.
Conclusion and Future Perspectives
The synthesis of 2-(Adamantan-1-yl)-2-aminoacetic acid is readily achievable through well-established synthetic methodologies, primarily the Strecker and Bucherer-Bergs reactions. The choice of route will be dictated by factors such as starting material availability and the desired stereochemistry of the final product. The development of highly enantioselective synthetic methods has opened up avenues for the preparation of chiral adamantyl-containing amino acids, which are of significant interest in the design of novel therapeutics. Future research in this area may focus on the development of more efficient and environmentally benign catalytic methods for the synthesis of this and other structurally complex amino acids, further expanding the toolbox of medicinal chemists.
References
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Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 2020. Available at: [Link]
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Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225–12231. Available at: [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 2021. Available at: [Link]
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Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available at: [Link]
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ResearchGate. Hydrolysis of hydantoin acid to glycine. Available at: [Link]
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ResearchGate. 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). Available at: [Link]
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PubMed. One-Pot Synthesis of Chiral, Spirocyclic 4-Hydantoin-Proline Derivatives for Incorporation into Spiroligomer-Based Macromolecules. Available at: [Link]
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